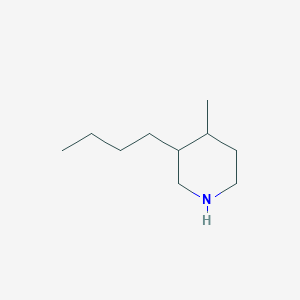amine](/img/structure/B13082294.png)
[1-(4-Methylphenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethylamine: is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine, characterized by the presence of a methyl group on the phenyl ring and an isopropyl group attached to the amine nitrogen. This compound is of interest in various fields due to its structural similarity to other biologically active amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine typically involves the alkylation of 4-methylphenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The nitrile group is then reduced to the corresponding amine using hydrogenation over a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Methylphenyl)ethylamine follows similar synthetic routes but employs continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to its corresponding secondary amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Its structural similarity to other biologically active amines suggests that it may interact with various biological targets, making it a candidate for drug development.
Medicine: Research into 1-(4-Methylphenyl)ethylamine includes its potential use as a pharmaceutical agent. Its effects on neurotransmitter systems are of particular interest, and it is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with neurotransmitter systems. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other phenethylamine derivatives, which are known to affect mood and cognition.
Comparison with Similar Compounds
Methamphetamine: Another structurally similar compound, methamphetamine, has a phenyl ring and an additional methyl group on the nitrogen atom.
Uniqueness: The uniqueness of 1-(4-Methylphenyl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group on the phenyl ring and an isopropyl group on the amine nitrogen differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)13-11(4)12-7-5-10(3)6-8-12/h5-9,11,13H,1-4H3 |
InChI Key |
UDZKAAYUPKYKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)


![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)

![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)


